6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
“6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C14H12N2O3S . It has an average mass of 288.322 Da and a monoisotopic mass of 288.056854 Da . This compound is part of a promising class of anti-tuberculosis agents known as imidazo[2,1-b]thiazole-5-carboxamides (ITAs) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains two methoxy groups attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related imidazo[2,1-b]thiazole-based chalcone derivatives have been tested for their anticancer activities . These compounds exhibited significant cytotoxic activity on cancer cells .Scientific Research Applications
Chemical Synthesis and Modifications :
- Imidazo[2,1-b]thiazoles, including derivatives with substituents at position 6, have been used in studies of electrophilic substitution at position 5, showing varied reactivity depending on the substituents. This indicates their potential for chemical modifications in various synthetic applications (O'daly et al., 1991).
- The synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives through a one-pot, four-component reaction, showcasing the versatility of these compounds in synthesizing a range of derivatives (Mahdavi et al., 2012).
Pharmacological Activities :
- Some derivatives of imidazo[2,1-b]thiazoles have shown potential antitumor activity, suggesting their use in cancer research. Specifically, guanylhydrazones from imidazo[2,1-b]thiazoles have been found to inhibit mitochondrial respiratory chain complexes and induce apoptosis in certain cell lines (Andreani et al., 2005).
- Synthesis of novel imidazo[2,1-b]thiazole sulfides and sulfones revealed their anthelmintic and anti-inflammatory activities, which are significant in the context of pharmaceutical research (Shetty et al., 2010).
Herbicidal Activity :
- Certain imidazo[2,1-b]thiazole derivatives, including aldehydes, oximes, and dinitrophenyloximes, have been prepared and tested as potential herbicides, showing activity in various conditions such as paddy fields, sand, and water cultures (Andreani et al., 1991).
Antimicrobial and Antitubercular Activities :
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated antimicrobial and antitubercular activities, highlighting their potential in addressing infectious diseases (Alegaon & Alagawadi, 2011).
Structural Analysis and Crystallography :
- Detailed structural analysis and crystallography of certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been conducted, contributing to the understanding of their molecular properties and potential applications (Banu et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13-10(8-17)16-5-6-20-14(16)15-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRNVQUGKAAULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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